2,4-Di-tert-butyl-5-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-ditert-butyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15(17)18/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWYWRSFQRIVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657692 | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-57-3 | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Di-tert-butyl-5-nitrophenol: Properties, Synthesis, and Applications

This technical guide provides an in-depth analysis of 2,4-Di-tert-butyl-5-nitrophenol, a significant chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical and physical characteristics, synthesis methodologies, and key applications.

Core Chemical Identity and Structure

This compound is a substituted phenol characterized by the presence of two bulky tert-butyl groups and a nitro group on the aromatic ring. This unique substitution pattern imparts specific chemical properties and reactivity to the molecule.

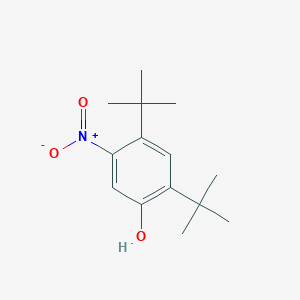

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 873055-57-3[1][3][4][5] |

| Molecular Formula | C₁₄H₂₁NO₃[1][2][3][5] |

| Synonyms | 2,4-ditert-butyl-5-nitrophenol, Phenol, 2,4-bis(1,1-dimethylethyl)-5-nitro-, Ivacaftor Impurity 3[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value/Description |

| Molecular Weight | 251.32 g/mol [1][5] |

| Appearance | Yellow to orange crystalline solid or powder[5] |

| Melting Point | Approximately 90–92 °C[5] |

| Boiling Point | Not well-documented; likely decomposes before boiling[5] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; low solubility in water[5] |

| Chemical Stability | Stable under normal conditions, but may decompose at high temperatures[5] |

| Acidity | Weakly acidic due to the phenolic hydroxyl group[5] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process, often serving as a key step in the production of more complex molecules. A common laboratory-scale synthesis involves the nitration of 2,4-di-tert-butylphenol.

Synthetic Pathway Overview

The primary route to this compound involves the direct nitration of 2,4-di-tert-butylphenol. However, this reaction can present challenges in terms of selectivity, potentially leading to the formation of other nitrated isomers.[6] Careful control of reaction conditions is paramount to maximize the yield of the desired product. An alternative approach involves the protection of the hydroxyl group before nitration, followed by deprotection.[6]

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration of 2,4-Di-tert-butylphenol

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2,4-Di-tert-butylphenol

-

Concentrated nitric acid

-

Acetic acid

-

Toluene

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

In a well-ventilated fume hood, dissolve 2,4-di-tert-butylphenol in acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to 10 °C.

-

Slowly add concentrated nitric acid dropwise to the stirred solution over a period of 5 minutes, ensuring the temperature remains at 10 °C.[7]

-

After the addition is complete, pour the reaction mixture into water.

-

Extract the aqueous mixture with toluene multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield pure this compound as a yellow crystalline solid.[7]

Note: This reaction requires careful temperature control to minimize the formation of undesired side products.[7]

Applications in Research and Industry

This compound serves as a valuable building block and intermediate in several areas of chemical science and industry.

Intermediate in Pharmaceutical Synthesis

A primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a precursor to 5-Amino-2,4-di-tert-butylphenol, which is a crucial component in the synthesis of Ivacaftor.[6][8] Ivacaftor is a drug used to treat cystic fibrosis.[9] The purity and quality of this compound are therefore critical for the efficacy and safety of the final drug product. It is also used as a reference standard for analytical method development and validation in the pharmaceutical industry.[3]

Antioxidant Additive

The phenolic structure of this compound suggests its potential as an antioxidant. It finds application as an additive in fuels, lubricants, and polymers to prevent oxidative degradation.[5] The bulky tert-butyl groups can sterically hinder the approach of radical species to the phenolic hydroxyl group, enhancing its antioxidant activity.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its functional groups: the phenolic hydroxyl group, the nitro group, and the aromatic ring.

-

Phenolic Hydroxyl Group: This group is weakly acidic and can undergo reactions typical of phenols, such as ether and ester formation.[5]

-

Nitro Group: The nitro group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, as seen in the synthesis of 5-Amino-2,4-di-tert-butylphenol.[8]

-

Aromatic Ring: The bulky tert-butyl groups provide steric hindrance, which can influence the regioselectivity of reactions on the aromatic ring.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.[3]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage temperature is 2-8°C.[4]

Conclusion

This compound is a chemical compound with significant utility, particularly as an intermediate in the pharmaceutical industry and as an antioxidant. Its synthesis requires careful control to achieve high purity and yield. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe application in research and industrial settings.

References

- ChemicalBook. (n.d.). 5-AMino-2,4-di-tert-butylphenol synthesis.

- Aquigen Bio Sciences. (n.d.). This compound | CAS No: 873055-57-3.

- PubChem. (n.d.). This compound | C14H21NO3 | CID 44176225.

- Sigma-Aldrich. (n.d.). This compound | 873055-57-3.

- Pharmace Research Laboratory. (n.d.). This compound.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- Palkem India. (n.d.). CAS 873055-57-3 this compound supplier.

- Exclusive Chemistry Ltd. (2024, April 29). This compound supplier - CAS 873055-57-3.

- Google Patents. (n.d.). CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols.

- Pharmaffiliates. (n.d.). CAS No : 873055-57-3 | Product Name : this compound.

- Wiley-VCH. (2006). Supporting Information.

Sources

- 1. This compound | C14H21NO3 | CID 44176225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaceresearch.com [pharmaceresearch.com]

- 3. This compound | CAS No: 873055-57-3 [aquigenbio.com]

- 4. This compound | 873055-57-3 [sigmaaldrich.com]

- 5. CAS 873055-57-3 this compound supplier â Palkem India [palkem.ltd]

- 6. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. fishersci.com [fishersci.com]

Synthesis pathways for 2,4-Di-tert-butyl-5-nitrophenol.

An In-Depth Technical Guide to the Synthesis of 2,4-Di-tert-butyl-5-nitrophenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary and alternative synthetic routes, including mechanistic insights, detailed experimental protocols, and a comparative analysis of methodologies. The core synthesis involves the initial preparation of the precursor, 2,4-Di-tert-butylphenol, via Friedel-Crafts alkylation, followed by a regioselective nitration. Emphasis is placed on a robust pathway involving hydroxyl group protection to enhance selectivity and yield, mitigating common challenges associated with direct phenol nitration such as oxidation and the formation of isomeric byproducts. Alternative, milder nitration techniques are also explored. This guide integrates field-proven insights with authoritative references to ensure scientific integrity and practical applicability.

Introduction: Significance of this compound

This compound is a substituted phenol derivative of significant interest in the chemical and pharmaceutical industries. Its structure, featuring two bulky tert-butyl groups and a nitro functional group, makes it a valuable precursor for more complex molecules. Notably, it serves as a critical intermediate in the synthesis of Ivacaftor, a drug used for the treatment of cystic fibrosis.[1][2][3] The synthesis of this molecule requires precise control over regioselectivity, a challenge that stems from the multiple activated positions on the phenol ring.

This guide begins by detailing the synthesis of the essential starting material, 2,4-Di-tert-butylphenol (2,4-DTBP), before exploring the nuanced strategies for the introduction of a nitro group at the C5 position.

Synthesis of the Precursor: 2,4-Di-tert-butylphenol (2,4-DTBP)

The most prevalent and industrially viable method for synthesizing 2,4-DTBP is the Friedel-Crafts alkylation of phenol.[4] This reaction involves the electrophilic aromatic substitution of phenol with an alkylating agent, typically isobutylene or its precursor, tert-butyl alcohol, in the presence of an acid catalyst.[4][5]

Reaction Mechanism

The synthesis proceeds via a standard electrophilic aromatic substitution mechanism. The acid catalyst first generates a stable tert-butyl carbocation from isobutylene or tert-butyl alcohol.[4] This electrophile then attacks the electron-rich phenol ring. The hydroxyl group is a strongly activating, ortho, para-directing group, meaning substitution occurs preferentially at the positions ortho (C2, C6) and para (C4) to the -OH group.[6] A subsequent alkylation step leads to the desired di-substituted product.

Catalytic Systems and Conditions

A variety of acid catalysts can be employed, ranging from liquid acids like triflic acid to solid acids such as zeolites, acid-supported alumina, or activated clays.[4][5] Solid acid catalysts are often preferred in industrial settings as they are more easily separated from the reaction mixture and can be recycled.[7] Reaction temperatures typically range from 70°C to 180°C depending on the catalyst and alkylating agent used.[4][7]

Workflow for the Synthesis of 2,4-Di-tert-butylphenol

Caption: Friedel-Crafts alkylation workflow for 2,4-DTBP synthesis.

Experimental Protocol: Synthesis of 2,4-DTBP with tert-Butyl Alcohol

This protocol is adapted from methodologies employing solid acid catalysts.[7][8]

-

Reactor Setup: Charge a suitable reactor with phenol and a solid acid catalyst (e.g., tungstophosphoric acid-SBA-15, 0.5-2.0 mol%).[7]

-

Reagent Addition: Add tert-butyl alcohol to the mixture. The molar ratio of tert-butyl alcohol to phenol is typically between 2:1 and 3:1 to favor di-substitution.[7]

-

Reaction Conditions: Heat the mixture to the optimal reaction temperature, generally between 100°C and 160°C, under atmospheric pressure with continuous stirring.[7]

-

Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via Gas Chromatography (GC) to determine phenol conversion and product selectivity.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Catalyst Separation: Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.[4]

-

Purification: The resulting liquid product, crude 2,4-DTBP, is purified by vacuum distillation to separate it from unreacted starting materials and isomeric byproducts.

Primary Synthesis Pathway: Nitration of 2,4-Di-tert-butylphenol

The direct nitration of phenols using strong acids like a nitric acid/sulfuric acid mixture is a classic electrophilic aromatic substitution.[9] However, this method is often aggressive, leading to oxidation, degradation, and the formation of multiple isomers.[6][10] For a sterically hindered and highly activated substrate like 2,4-DTBP, controlling the regioselectivity to favor the 5-nitro isomer is challenging. Patent literature reveals that direct nitration can result in low selectivity and yield, necessitating complex purification steps like column chromatography.[2]

A more robust and selective method involves the temporary protection of the highly reactive hydroxyl group before nitration.[11]

Mechanistic Consideration: Hydroxyl Group Protection

The phenolic hydroxyl group is protected to deactivate the ring slightly and prevent oxidation. A common protecting group is the methyl carbonate, formed by reacting the phenol with methyl chloroformate.[11] Once protected, the directing influence is primarily governed by the two bulky tert-butyl groups and the less activating carbonate group. Nitration then proceeds with greater control, followed by a simple deprotection step to yield the final product.

Workflow for Protected Nitration of 2,4-DTBP

Caption: A robust three-step synthesis pathway for the target compound.

Experimental Protocol: Protection-Nitration-Deprotection

This protocol is based on a process disclosed for the synthesis of the target compound as a drug intermediate.[11]

Step 1: Protection of 2,4-Di-tert-butylphenol

-

Reactor Setup: In a suitable reactor, dissolve 2,4-Di-tert-butylphenol in a solvent such as methylene chloride.

-

Base Addition: Add a base, for example, triethylamine, and a catalytic amount of N,N-dimethylaminopyridine (DMAP). Cool the mixture to 0-5°C.[11]

-

Protecting Group Addition: Slowly add methyl chloroformate to the reaction mass while maintaining the temperature between 0°C and 5°C.[11]

-

Reaction: Allow the reaction to warm to room temperature (25-35°C) and stir for approximately 2 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with HCl solution, followed by sodium bicarbonate solution, and finally water. Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the protected phenol intermediate.

Step 2: Nitration of the Protected Intermediate

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid at a low temperature (0-5°C).

-

Substrate Addition: Dissolve the protected phenol from Step 1 in a solvent like methylene chloride.

-

Nitration Reaction: Slowly add the dissolved substrate to the nitrating mixture, ensuring the temperature is maintained below 10°C.

-

Reaction: Stir the reaction mixture for 1-2 hours at low temperature.

-

Work-up: Carefully pour the reaction mass onto crushed ice and water. Separate the organic layer, wash it with water and brine, then dry and concentrate it to yield the crude nitro-protected intermediate.

Step 3: Deprotection (Hydrolysis)

-

Reaction Setup: Dissolve the crude product from Step 2 in a solvent such as methanol.

-

Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide, and heat the mixture to reflux for 2-4 hours.

-

Work-up: After cooling, neutralize the reaction mixture with an acid (e.g., HCl) until it is acidic.

-

Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry it, and concentrate it under vacuum.

-

Purification: Purify the resulting solid, this compound, by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[1]

Alternative Synthesis Pathways

To avoid the use of harsh nitrating agents like mixed acid, several milder and more selective methods have been developed for the nitration of sensitive phenolic substrates.

| Method | Nitrating Agent / System | Conditions | Advantages | Disadvantages | Reference |

| Heterogeneous Nitration | NaNO₃, Mg(HSO₄)₂, wet SiO₂ | Dichloromethane, Room Temp | Mild conditions, easy work-up, avoids strong acids, good yields. | May require longer reaction times. | [12] |

| Nitrosation-Oxidation | tert-Butyl nitrite (t-BuONO) | Dichloromethane, Room Temp | Highly chemoselective for phenols, safe, volatile byproduct (t-butanol). | Proceeds via a radical mechanism which can be complex. | [13][14] |

| Solid-Supported Nitration | NH₄NO₃, KHSO₄ | Acetonitrile, Reflux | Inexpensive and easy to handle reagents, good regioselectivity for ortho-nitration in some cases. | May not provide the desired C5 isomer selectivity for this specific substrate. | [15] |

| Metal Nitrate Systems | Copper(II) nitrate or Bismuth(III) nitrate | Acetic acid or Acetic anhydride | Milder than mixed acid, can offer different selectivity. | Potential for metal contamination in the final product. | [16] |

These alternative methods offer valuable options for researchers seeking to optimize the synthesis under specific constraints, such as avoiding strongly acidic conditions or simplifying product purification. The choice of method depends on factors like substrate tolerance, desired selectivity, and scalability.

Physicochemical and Safety Data

| Property | 2,4-Di-tert-butylphenol (Precursor) | This compound (Product) |

| CAS Number | 96-76-4[5] | 873055-57-3 |

| Molecular Formula | C₁₄H₂₂O[5] | C₁₄H₂₁NO₃ |

| Molar Mass | 206.33 g/mol [5] | 251.33 g/mol |

| Appearance | White crystalline solid[5] | Off-white or yellow to orange powder[17][18] |

| Melting Point | 56.8 °C[5] | Not widely reported |

| Boiling Point | 264.2 °C[5] | Not applicable (solid) |

Safety and Handling

2,4-Di-tert-butylphenol:

-

Hazards: Causes skin irritation (H315), serious eye damage (H318), and is very toxic to aquatic life with long-lasting effects (H410).[5]

-

Precautions: Wear protective gloves, eye protection. Avoid release to the environment. Wash hands thoroughly after handling.[19]

This compound:

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

-

Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye protection.[20] Store sealed in a dry, cool place (2-8°C).

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While direct nitration of the 2,4-Di-tert-butylphenol precursor is possible, it is often hampered by low selectivity and the formation of byproducts. A more reliable and scalable approach involves a three-step sequence: protection of the phenolic hydroxyl group, controlled nitration of the less activated intermediate, and subsequent deprotection. This strategy minimizes oxidation and improves the yield of the target C5-nitro isomer. Furthermore, a range of alternative, milder nitration methods are available, providing valuable options for specialized laboratory synthesis where avoiding harsh acidic conditions is paramount. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important chemical intermediate.

References

-

Wikipedia. 2,4-Di-tert-butylphenol.

-

BenchChem. Application Note and Protocol: Synthesis of 2,4-Di-tert-butylphenol via Phenol Alkylation.

-

Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.

-

ResearchGate. Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst.

-

Taylor & Francis Online. Synthesis of 2,4-Di-Tert-Butylphenol over TPA-SBA-15 Catalyst.

-

ChemicalBook. 2,4-Di-tert-butylphenol synthesis.

-

ChemicalBook. 5-AMino-2,4-di-tert-butylphenol synthesis.

-

Quora. What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?

-

Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols...

-

NIH National Library of Medicine. Involvement of a Formally Copper(III) Nitrite Complex in Proton-Coupled Electron Transfer and Nitration of Phenols.

-

Khan Academy. Nitration of Phenols | Electrophilic Aromatic Substitution.

-

Sigma-Aldrich. This compound.

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

-

Aquigen Bio Sciences. This compound.

-

PubChem. This compound.

-

ChemRxiv. Phenol Oxidation and NO Generation from Nitrite at Copper(II) Sites.

-

NIH National Library of Medicine. Nitration Of Phenols Under Mild And Heterogeneous Conditions.

-

ACS Publications. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.

-

MDPI. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.

-

Fisher Scientific. SAFETY DATA SHEET - 2,4-Di-tert-butylphenol.

-

Echemi. 2,4-DI(TERT-BUTYL)-6-NITROPHENOL Safety Data Sheets.

-

Venkatasai Life Sciences. This compound.

-

Canadian Journal of Chemistry. a-(3,s-di-tert-butyIphenoxy)isobutyric acid, and 3,5-di-tert-butylphenoxyacetic acid...

-

Google Patents. US5847231A - Selective nitration of phenol derivatives.

-

ResearchGate. Scheme 26. Nitration of phenols by nitric acid.

-

DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.

-

Google Patents. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.

-

Google Patents. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols.

-

Pharmace Research Laboratory. This compound.

-

Google Patents. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol...

-

ResearchGate. Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84...

-

Hangzhou Longshine Bio-Tech. This compound 873055-57-3.

-

Pharmaffiliates. CAS No : 873055-57-3 | Product Name : this compound.

-

Palkem India. CAS 873055-57-3 this compound supplier.

Sources

- 1. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]

- 2. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

- 12. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. This compound 873055-57-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 18. CAS 873055-57-3 this compound supplier â Palkem India [palkem.ltd]

- 19. fishersci.com [fishersci.com]

- 20. This compound | CAS No: 873055-57-3 [aquigenbio.com]

CAS number and molecular weight of 2,4-Di-tert-butyl-5-nitrophenol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butyl-5-nitrophenol is a nitrated aromatic compound of significant interest in the pharmaceutical industry, primarily due to its emergence as a critical process-related impurity in the synthesis of Ivacaftor.[1] Ivacaftor is a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, used in the treatment of cystic fibrosis.[2] The presence of this compound, a potential genotoxic impurity, necessitates stringent control and monitoring during drug manufacturing.[2] This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, safety considerations, and its pivotal role as a pharmaceutical impurity.

Core Compound Identification

A unique chemical entity is defined by its fundamental identifiers. The Chemical Abstracts Service (CAS) number and molecular weight are foundational data points for regulatory, safety, and experimental documentation.

| Identifier | Value | Source(s) |

| CAS Number | 873055-57-3 | [3][4] |

| Molecular Formula | C₁₄H₂₁NO₃ | [3][5] |

| Molecular Weight | 251.33 g/mol | [3] |

| IUPAC Name | This compound | [1][4] |

Synthesis and Formation as a Pharmaceutical Impurity

The synthesis of this compound is intrinsically linked to the manufacturing process of Ivacaftor, where it arises as an impurity. The core of Ivacaftor's structure is an aminophenol moiety, which is prepared by the reduction of a nitrophenol precursor.[6] The formation of this nitrophenol intermediate is achieved through the electrophilic nitration of 2,4-di-tert-butylphenol.

A critical challenge in this synthesis is controlling the regioselectivity of the nitration reaction. The hydroxyl and tert-butyl groups on the phenol ring direct the incoming nitro group. While the desired product for the Ivacaftor synthesis is the 5-nitro isomer, the reaction also yields the isomeric 2,4-di-tert-butyl-6-nitrophenol.[6][7]

The patent literature reveals that this process involves protecting the hydroxyl group of 2,4-di-tert-butylphenol before nitration to improve yield and selectivity.[7] Even with this protective step, a mixture of the 5-nitro and 6-nitro isomers is typically formed.[6] The separation of these isomers can be challenging, often requiring crystallization or chromatographic techniques, which can be costly and complex to scale up for industrial production.[8] The incomplete removal of the 5-nitro isomer before the subsequent reduction and coupling steps leads to its presence in the final drug substance.

Representative Experimental Protocol: Nitration of 2,4-di-tert-butylphenol

While a specific, detailed protocol for the synthesis of the 5-nitro isomer is proprietary and found within patent literature, the following procedure for the synthesis of the related isomer, 2,4-di-tert-butyl-6-nitrophenol, illustrates the general chemistry of electrophilic nitration on this substrate.

Reaction: 2,4-di-tert-butylphenol + HNO₃ → 2,4-di-tert-butyl-6-nitrophenol + H₂O

Procedure:

-

Dissolve 2,4-di-tert-butylphenol (10.0 g, 48.4 mmol) in acetic acid (200 mL) in a flask equipped with a stirrer and cooled to 10 °C.[9]

-

Add concentrated nitric acid (6.0 g) dropwise to the stirred solution over 5 minutes, maintaining the temperature at 10 °C.[9]

-

After the addition is complete, pour the reaction mixture into water (300 mL).[9]

-

Extract the aqueous mixture with toluene (3 x 100 mL).[9]

-

Combine the organic phases and wash with brine (3 x 100 mL).[9]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield the product as yellow crystals.[9]

This protocol is for the synthesis of the 6-nitro isomer and serves as an illustrative example of the nitration reaction.

Physicochemical and Spectroscopic Characterization

| Property | Description | Source(s) |

| Physical Form | Solid | |

| Appearance | Yellow to orange crystalline powder | |

| Solubility | Soluble in organic solvents like ethanol and acetone; low solubility in water. | |

| Storage | Store in a dry, sealed container at 2-8°C. | [5] |

Spectroscopic Data (Comparative)

The following tables provide expected and known spectral data for the starting material and the 6-nitro isomer. These are crucial for distinguishing the desired 5-nitro isomer from related compounds during analysis.

¹H NMR Data (in CDCl₃)

| Compound | δ 11.45 (s, 1H, OH) | δ 7.97 (d, 1H) | δ 7.28 (d, 1H) | δ 1.48 (s, 9H, C(CH₃)₃) | δ 1.32 (s, 9H, C(CH₃)₃) | Source |

| 2,4-di-tert-butyl-6-nitrophenol | ✓ | ✓ | ✓ | ✓ | ✓ | [9] |

For the 5-nitro isomer, one would expect to see two singlets for the aromatic protons, reflecting their para relationship to each other, along with the characteristic phenolic proton and two singlets for the non-equivalent tert-butyl groups.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group |

| ~3200-3500 (broad) | O-H stretch (phenolic) |

| ~1500-1350 | NO₂ asymmetric & symmetric stretch |

| ~1600 | Aromatic C=C stretch |

Safety and Handling

As a nitrophenol derivative and a potential genotoxic impurity, this compound requires careful handling.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

The genotoxicity of nitrophenols is a subject of ongoing study. The mechanism often involves metabolic activation to reactive species that can interact with DNA, causing damage that may lead to mutations.[2]

Analytical Detection in Pharmaceutical Samples

The control of genotoxic impurities to trace levels (parts per million) is a regulatory requirement. Sensitive and specific analytical methods are therefore essential. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for detecting and quantifying this compound in Ivacaftor.[2][10]

Method development would focus on achieving chromatographic separation from the active pharmaceutical ingredient (API), Ivacaftor, and its other known impurities, particularly the 6-nitro isomer. The distinct UV-Vis absorbance of the nitrophenol moiety allows for sensitive detection using a photodiode array (PDA) detector, while mass spectrometry provides unambiguous identification based on the compound's mass-to-charge ratio.[10]

Conclusion

This compound is more than a simple organic molecule; it represents a significant challenge in modern pharmaceutical manufacturing. Its identity as a genotoxic impurity in the synthesis of Ivacaftor underscores the critical importance of understanding reaction mechanisms, controlling process parameters, and developing robust analytical methods. For scientists and professionals in drug development, a thorough knowledge of this compound is essential for ensuring the safety, quality, and efficacy of life-saving medicines.

References

-

Pharmaffiliates. (n.d.). Ivacaftor-impurities. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 873055-57-3. Retrieved from [Link]

-

Panchakarla, R. K., Ravi, P. R., Mullangi, S., & Sekhar, K. V. G. C. (2021). Liquid Chromatography-Mass Spectrometric Methods for Trace Quantification of Potential Genotoxic Impurities in Ivacaftor and Lumacaftor. ResearchGate. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). This compound. Retrieved from [Link]

-

Hadida, S., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols.

- Google Patents. (n.d.). US9676722B2 - Industrial process for making an Ivacaftor and its intermediates.

- Google Patents. (n.d.). WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates.

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Ivacaftor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]

- 8. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the IUPAC Nomenclature of 2,4-Di-tert-butyl-5-nitrophenol

This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 2,4-Di-tert-butyl-5-nitrophenol. It is intended for researchers, scientists, and professionals in drug development who require a deep and functional understanding of systematic chemical naming conventions.

Foundational Principles of IUPAC Nomenclature for Aromatic Compounds

The IUPAC system of nomenclature is designed to provide a unique and unambiguous name for every chemical compound.[1] For substituted aromatic compounds like phenols, the nomenclature is built upon a hierarchical set of rules that prioritize functional groups and ensure consistent numbering of the parent structure.

Identification of the Principal Functional Group and Parent Hydride

The first step in naming a complex organic molecule is to identify the principal functional group, which determines the suffix of the name.[2][3][4] In the case of this compound, the hydroxyl (-OH) group directly attached to the benzene ring is the highest priority functional group present.[2][3][5] According to IUPAC rules, a benzene ring with a hydroxyl group is named "phenol".[6][7] Therefore, "phenol" serves as the parent name for this molecule.

Numbering the Parent Structure

Once the parent structure is identified as phenol, the carbon atoms of the benzene ring must be numbered to indicate the positions of the substituents. The carbon atom bearing the principal functional group, in this case, the hydroxyl group, is assigned the locant '1'.[6][8] The ring is then numbered in a direction that assigns the lowest possible numbers to the other substituents.[6][8]

Deconstruction and Analysis of this compound

The systematic name "this compound" can be broken down to illustrate the application of IUPAC rules. Multiple chemical databases confirm this as the correct IUPAC name for the compound with CAS number 873055-57-3.[9][10][11][12][13]

Substituent Identification and Prioritization

The substituents on the phenol ring are:

-

Two tert-butyl groups ( -C(CH₃)₃ )

-

One nitro group ( -NO₂ )

According to IUPAC guidelines, alkyl groups (like tert-butyl) and nitro groups are always treated as prefixes to the parent name.[4][14][15][16] The hydroxyl group has a higher priority than these substituents, reinforcing "phenol" as the parent name.[2][3]

Locant Assignment Workflow

The following workflow determines the correct numbering of the substituents:

Protocol for Locant Assignment:

-

Assign Locant 1: The carbon atom bonded to the hydroxyl group is assigned position 1.

-

Evaluate Numbering Directions:

-

Clockwise Numbering: This would place the substituents at positions 2, 4, and 5.

-

Counter-clockwise Numbering: This would place the substituents at positions 3, 5, and 6.

-

-

Apply the Lowest Locant Rule: The set of locants (2, 4, 5) is lower than (3, 5, 6). Therefore, clockwise numbering is the correct direction.[6][7]

The following Graphviz diagram illustrates the numbering of the phenol ring and the placement of the substituents.

Caption: Numbering of the phenol ring and substituent positions.

Assembling the Final IUPAC Name

With the parent name and the numbered substituents, the final name is constructed as follows:

-

Alphabetize Substituents: The substituents are alphabetized: tert-butyl comes before nitro.

-

Use Multiplicative Prefixes: Since there are two tert-butyl groups, the prefix "di-" is used.[7] Note that prefixes like "di-", "tri-", etc., are not considered for alphabetization.[17] The prefix tert- is also not used for alphabetization.

-

Combine Components: The locants are placed before each substituent name, and the components are assembled in the order: substituents (with locants), followed by the parent name.

This systematic process results in the name: This compound .

Tabular Summary of Nomenclature Data

| Component | Rule | Application |

| Parent Name | Highest priority functional group determines the parent name.[6][7] | The hydroxyl group on a benzene ring makes the parent name "phenol". |

| Principal Functional Group | Hydroxyl group (-OH) | -ol suffix (inherent in "phenol") |

| Substituents | All other groups are named as prefixes.[2][4] | tert-butyl, nitro |

| Numbering | The carbon with the principal functional group is C1. Numbering proceeds to give the lowest possible locants to other substituents.[6][8] | C1: -OH, C2: tert-butyl, C4: tert-butyl, C5: -NO₂ |

| Alphabetization | Prefixes are alphabetized. Multiplicative prefixes (di, tri) are ignored.[17] | tert-b utyl before n itro |

| Final Name Construction | Locants + Prefixes + Parent Name | This compound |

Conclusion

The IUPAC name this compound is a logical and systematically derived name that unambiguously describes the molecular structure. By identifying the principal functional group to define the parent structure, correctly numbering the ring to provide the lowest locants for substituents, and alphabetizing the substituent prefixes, a precise chemical descriptor is achieved. This methodical approach is fundamental to clear communication in chemical research and development.

References

- IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. (n.d.).

- Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons. (2023, November 30).

- Phenols Nomenclature: Rules, Examples & Tips for Students. (n.d.). Vedantu.

- Functional Groups in Organic Chemistry: Types & Examples. (n.d.). Vedantu.

- Priority order of functional groups in IUPAC nomenclature. (2017, August 8). eGPAT.

- Table of Functional Group Priorities for Nomenclature. (2011, February 14). Master Organic Chemistry.

- Summary of Organic Functions: Nomenclature of Phenol. (n.d.). Teachy.

- Rules underlying the Nomenclature of Phenols. (n.d.). BYJU'S.

- phenols nomenclature in chemistry: Definition, Types and Importance. (n.d.). Aakash Institute.

- Naming Alcohols and Phenols | Organic Chemistry Class Notes. (n.d.). Fiveable.

- This compound. (n.d.). PubChem.

- This compound | CAS 873055-57-3. (n.d.). Veeprho.

- This compound. (n.d.). Pharmace Research Laboratory.

- This compound | 873055-57-3. (n.d.). Venkatasai Life Sciences.

- Brief Guide to the Nomenclature of Organic Chemistry. (n.d.). IUPAC.

- Short Summary of IUPAC Nomenclature of Organic Compounds. (n.d.).

- Brief Guide to Nomenclature of Organic Chemistry. (n.d.).

- This compound 873055-57-3. (n.d.). Hangzhou Longshine Bio-Tech.

- How to name organic compounds using the IUPAC rules. (n.d.).

- 17.1: Naming Alcohols and Phenols. (2024, March 17). Chemistry LibreTexts.

Sources

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. youtube.com [youtube.com]

- 3. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 4. egpat.com [egpat.com]

- 5. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]

- 7. phenols nomenclature in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. teachy.ai [teachy.ai]

- 9. This compound | C14H21NO3 | CID 44176225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. pharmaceresearch.com [pharmaceresearch.com]

- 12. This compound | 873055-57-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 13. This compound 873055-57-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. iupac.org [iupac.org]

- 16. Brief Guide to Organic Nomenclature [iupac.qmul.ac.uk]

- 17. IUPAC Rules [chem.uiuc.edu]

An In-Depth Technical Guide to 2,4-Di-tert-butyl-5-nitrophenol: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butyl-5-nitrophenol is a substituted phenol of significant interest in synthetic organic chemistry and the pharmaceutical industry. Characterized by the presence of two bulky tert-butyl groups and a nitro group on the phenolic ring, its unique structure imparts specific chemical properties that make it a valuable intermediate in various chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective utilization in research and development.

Notably, this compound is recognized as a key intermediate in the synthesis of pharmaceutically active compounds and also as a potential impurity in drug substances such as Ivacaftor.[1] A thorough understanding of its properties is therefore crucial for process optimization, quality control, and regulatory compliance in drug development.

Physicochemical Characteristics

A clear understanding of the physicochemical properties of this compound is fundamental to its handling, application in synthesis, and purification.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 873055-57-3 | [2][3] |

| Molecular Formula | C₁₄H₂₁NO₃ | [2][3] |

| Molecular Weight | 251.33 g/mol | [2][3] |

| Appearance | Yellow to orange crystalline solid or powder | [4] |

| Melting Point | ~90–92 °C (literature-reported range) | [4] |

| Boiling Point | Not well-documented (decomposes before boiling) | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); low solubility in water. | [4] |

| Acidity (pKa) | Weakly acidic (due to phenolic -OH) | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic nitration of its precursor, 2,4-di-tert-butylphenol. The bulky tert-butyl groups sterically hinder the ortho-positions to the hydroxyl group, directing the nitration to the less hindered position, which is meta to the hydroxyl group and ortho/para to the tert-butyl groups.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 2,4-Di-tert-butylphenol

The following protocol is adapted from established patent literature and provides a robust method for the synthesis of this compound.

Materials:

-

2,4-Di-tert-butylphenol

-

Trifluoroacetic acid

-

70% Nitric acid

-

Water

-

Toluene

-

Round bottom flask with mechanical stirrer and thermometer

Procedure:

-

To a solution of 2,4-di-tert-butylphenol in trifluoroacetic acid, slowly add a nitration mixture (prepared by adding 70% nitric acid to trifluoroacetic acid) at 30-35°C over a period of 60 minutes.

-

Stir the reaction mixture for 2 hours at the same temperature.

-

Heat the reaction mass to 38-40°C and stir for an additional 2 hours.

-

Cool the reaction mixture to 30-35°C and add 70% nitric acid in portions, stirring for 2 hours after each addition.

-

Heat the reaction to 38-40°C and stir for another 2 hours.

-

After completion of the reaction (monitored by a suitable technique like TLC or HPLC), cool the reaction mass to 20-25°C and wash with water.

-

The precipitated solid is filtered and washed with water.

-

The wet product is dried under vacuum at 60-65°C.

-

For further purification, the solid can be recrystallized from a suitable solvent like toluene.

Causality Behind Experimental Choices:

-

Trifluoroacetic acid is used as a solvent and a catalyst. Its strong acidic nature protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

The controlled addition of the nitrating agent and temperature control are critical to prevent over-nitration and the formation of undesired byproducts. The bulky tert-butyl groups offer some steric protection, but careful control of reaction conditions is necessary to achieve high selectivity.

-

The heating steps are employed to ensure the reaction goes to completion.

-

Washing with water removes the acid catalyst and any water-soluble byproducts.

-

Recrystallization from toluene is an effective method for purifying the final product to obtain a crystalline solid.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the interplay of its three functional groups: the phenolic hydroxyl group, the electron-withdrawing nitro group, and the sterically bulky tert-butyl groups.

-

Acidity: The phenolic hydroxyl group is weakly acidic. The presence of the electron-withdrawing nitro group increases the acidity of the phenol compared to the unsubstituted phenol, as it helps to stabilize the resulting phenoxide ion through resonance and inductive effects.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, forming 5-amino-2,4-di-tert-butylphenol. This transformation is a key step in the synthesis of various more complex molecules, including the cystic fibrosis drug Ivacaftor. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl).

Experimental Protocol: Reduction of this compound

The following protocol illustrates a common method for the reduction of the nitro group.[5]

Materials:

-

This compound

-

Ethanol

-

Ammonium formate

-

Palladium on activated carbon (5% wt)

-

Celite

Procedure:

-

To a refluxing solution of this compound and ammonium formate in ethanol, carefully add 5% Palladium on activated carbon.

-

Stir the reaction mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Wash the Celite pad with methanol.

-

Concentrate the combined filtrates under reduced pressure to yield 5-amino-2,4-di-tert-butylphenol.

Self-Validating System: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. The identity and purity of the product can be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Stability

This compound is a stable solid under normal laboratory conditions. However, as with many nitrophenolic compounds, it may decompose at high temperatures. It should be stored in a cool, dry, and well-ventilated area away from heat and incompatible materials such as strong oxidizing agents and bases.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two tert-butyl groups. The aromatic protons will appear as singlets or doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts influenced by the positions of the nitro and hydroxyl groups. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. The two tert-butyl groups will each give a sharp singlet in the aliphatic region (typically δ 1.2-1.5 ppm), integrating to 9 protons each.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbons of the tert-butyl groups (both the quaternary and the methyl carbons). The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbon bearing the hydroxyl group will appear in the δ 150-160 ppm region, while the carbon attached to the nitro group will be in a similar downfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3600 (broad) | O-H | Stretching (phenolic) |

| 2850-3000 | C-H | Stretching (aliphatic) |

| ~1600 | C=C | Stretching (aromatic) |

| 1500-1550 and 1300-1350 | N-O | Asymmetric and symmetric stretching (nitro group) |

The broadness of the O-H stretch is indicative of hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring, which is conjugated with the nitro and hydroxyl groups.

Applications and Significance

The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: As previously mentioned, it is a key precursor to 5-amino-2,4-di-tert-butylphenol, which is a crucial building block for the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor.[1] The synthesis and purity of this compound are therefore of paramount importance in the manufacturing of this life-changing drug.

-

Antioxidant Research: Phenolic compounds, particularly those with sterically hindering tert-butyl groups, are well-known for their antioxidant properties. This compound and its derivatives may be investigated for their potential as antioxidants in various applications, including as additives in fuels, lubricants, and polymers.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical compound with important applications in the pharmaceutical industry and other areas of chemical research. This technical guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol with an explanation of the underlying chemical principles, and an outline of its reactivity and analytical characterization. By understanding these key characteristics, researchers, scientists, and drug development professionals can effectively and safely utilize this compound in their synthetic endeavors and ensure the quality and purity of their final products.

References

-

Veeprho. This compound | CAS 873055-57-3. [Link]

-

Exclusive Chemistry Ltd. This compound supplier - CAS 873055-57-3. [Link]

-

Venkatasai Life Sciences. This compound | 873055-57-3. [Link]

-

PubChem. This compound. [Link]

-

Palkem India. This compound. [Link]

-

Pharmace Research Laboratory. This compound. [Link]

Sources

A Technical Guide to the Historical Discovery and Development of Nitrophenol Compounds

Introduction

Nitrophenols, organic compounds with the formula HOC₆H₅₋ₓ(NO₂)ₓ, represent a class of chemicals that have played a multifaceted role in the advancement of industrial chemistry, agriculture, and medicine.[1] Their journey from accidental discovery to targeted synthesis and diverse applications is a compelling narrative of scientific inquiry and technological evolution. This guide provides an in-depth exploration of the historical milestones, key scientific breakthroughs, and the evolving understanding of nitrophenol compounds, tailored for researchers, scientists, and professionals in drug development.

PART 1: The Dawn of Nitrophenols - Discovery and Early Synthesis

The story of nitrophenols is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. The initial synthesis of these compounds was not a targeted endeavor but rather a consequence of early explorations into the nitration of aromatic compounds.

The First Encounters: Nitration of Phenol

Historically, the methods for phenolic nitration were fraught with challenges, including low selectivity and difficulties in handling the reactive materials.[2] Early procedures involved the direct treatment of phenol with nitric acid. This seemingly straightforward reaction is complicated by the high reactivity of the phenol ring, which often led to the formation of a mixture of ortho- and para-nitrophenols, along with dinitrated and trinitrated byproducts and significant amounts of tarry residue.[3][4]

The separation of the isomers from this complex mixture was a significant hurdle for early chemists. The volatility of o-nitrophenol allowed for its separation from the less volatile p-nitrophenol through steam distillation, a technique that remains a staple in classical organic synthesis.[3][4]

Causality Behind Experimental Choices in Early Synthesis

The choice of nitric acid as the nitrating agent was a logical starting point for 19th-century chemists, given its established role in the nitration of other aromatic compounds like benzene. However, the powerful oxidizing nature of concentrated nitric acid when reacting with the highly activated phenol ring necessitated modifications to control the reaction. Early experimenters would have quickly observed the violent and often uncontrollable nature of the reaction with concentrated acid, leading to the empirical development of methods using more dilute nitric acid and controlled temperatures to improve yields and reduce the formation of undesirable byproducts.[2]

PART 2: From Munitions to Medicine - The Expanding Applications of Dinitrophenols

The development of dinitrophenol compounds, particularly 2,4-dinitrophenol (DNP), marks a significant chapter in the history of nitrophenols, with applications spanning from explosives to a controversial weight-loss agent.

2,4-Dinitrophenol (DNP): A Dual-Edged Sword

DNP was first utilized for its explosive properties, particularly during World War I, where it was used in the manufacture of munitions, sometimes in mixtures with picric acid (2,4,6-trinitrophenol).[5] French munitions workers handling DNP were among the first to experience its physiological effects, reporting weight loss, fatigue, dizziness, and excessive sweating.[5] These observations of toxicity in munitions factories laid the groundwork for its later investigation as a metabolic stimulant.

In the 1930s, Maurice Tainter and his colleagues at Stanford University began to study the effects of DNP on human metabolism.[5][6] Their research revealed that DNP could significantly increase the basal metabolic rate, leading to rapid weight loss.[6] This discovery led to the marketing of DNP as one of the first synthetic weight-loss drugs.[7] It was available over-the-counter and gained considerable popularity.[6]

However, the therapeutic window for DNP was dangerously narrow. The dose required for weight loss was perilously close to the lethal dose.[7] Reports of severe side effects and fatalities soon emerged.[6][8] By the late 1930s, the U.S. Food and Drug Administration (FDA) had declared DNP "extremely dangerous and not fit for human consumption," effectively banning it for human use.[6][8]

Mechanism of Action: Uncoupling Oxidative Phosphorylation

It wasn't until 1948 that the biochemical mechanism of DNP's action was elucidated by William F. Loomis and Fritz Albert Lipmann.[8] They discovered that DNP acts as an uncoupler of oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP. Instead of being used to synthesize ATP, the energy from the electron transport chain is dissipated as heat.[8] This inefficient energy production forces the body to metabolize more fats and carbohydrates to meet its energy demands, leading to weight loss and an increase in body temperature.[6]

Synthesis of 2,4-Dinitrophenol

The synthesis of DNP can be achieved through several routes, including the nitration of phenol with nitric acid.[8] A common industrial method involves the hydrolysis of 2,4-dinitrochlorobenzene.[8]

PART 3: Nitrophenols in Agriculture and Industry

Beyond the dramatic history of DNP, other nitrophenol compounds have found more stable and lasting applications in various industrial and agricultural sectors.

Herbicides and Pesticides

Nitrophenols and their derivatives have been widely used as non-selective pesticides and herbicides.[8] Compounds like 2,4-dinitro-o-cresol (DNOC), dinoseb, and dinoterb were particularly effective.[8] However, due to their toxicity and environmental concerns, the use of many of these compounds in agriculture has been significantly restricted or phased out since the late 20th century.[8][9] 4-Nitrophenol is a key precursor in the synthesis of modern insecticides like Triflumuron and Hexaflumuron, which act as insect growth regulators by inhibiting chitin synthesis.[10]

Chemical Intermediates and Other Applications

Nitrophenols serve as crucial intermediates in the chemical industry.[11] They are used in the production of dyes, rubber chemicals, fungicides, and pharmaceuticals.[11][12] For example, p-nitrophenol is a precursor to the widely used analgesic paracetamol (acetaminophen) and the rice herbicide fluorodifen.[1][13][14] The hydrogenation of mononitrophenols yields aminophenols, which are also valuable industrial intermediates.[1]

PART 4: Modern Synthesis and Methodologies

Contemporary methods for synthesizing nitrophenols focus on improving selectivity, yield, and economic viability while minimizing environmental impact.

Controlled Nitration of Phenol

Modern approaches to the direct nitration of phenol emphasize precise control over reaction parameters. Studies have shown that by carefully controlling the concentration of nitric acid, reaction time, and temperature, it is possible to achieve high yields of nitrophenols with good selectivity for the ortho and para isomers, reducing the need for costly and environmentally unfriendly catalysts.[2]

Alternative Synthetic Routes

To circumvent the challenges of direct phenol nitration, alternative multi-step syntheses are often employed, especially for the production of specific isomers. A common commercial method for preparing p-nitrophenol involves the nitration of chlorobenzene followed by hydrolysis of the resulting p-nitrochlorobenzene.[15] Similarly, ortho-nitrophenol can be prepared from the hydrolysis of o-nitrochlorobenzene.[4]

Data Presentation

Table 1: Physical Properties of Mononitrophenol Isomers

| Property | 2-Nitrophenol (ortho) | 3-Nitrophenol (meta) | 4-Nitrophenol (para) |

| Appearance | Yellow solid | Yellow solid | Colorless to light yellow solid |

| Molar Mass | 139.110 g·mol⁻¹ | 139.110 g·mol⁻¹ | 139.110 g·mol⁻¹ |

| Melting Point | 44-45 °C | 97 °C | 113-114 °C |

| Boiling Point | 216 °C | 194 °C (70 mmHg) | Decomposes |

| Acidity (pKa) | 7.23 | 8.35 | 7.15[13] |

Table 2: Historical Applications of Key Nitrophenol Compounds

| Compound | Initial Application | Subsequent/Modern Applications | Key Historical Period |

| 2,4-Dinitrophenol (DNP) | Explosives manufacturing[6][8] | Weight-loss drug (banned), herbicide, photographic developer[6][8] | WWI, 1930s |

| Picric Acid (2,4,6-Trinitrophenol) | Explosive[5] | Antiseptic, dye | 19th and early 20th century |

| 4-Nitrophenol | Dye intermediate | Precursor for paracetamol, herbicides, pesticides, pH indicator[1][13] | 20th century to present |

| 2-Nitrophenol | Dye intermediate | Precursor for dyes, paint coloring, rubber chemicals, fungicides[12] | 20th century to present |

Experimental Protocols

Protocol 1: Classical Laboratory Synthesis and Separation of o- and p-Nitrophenol

This protocol is based on historical methods for the nitration of phenol and the subsequent separation of isomers.

Objective: To synthesize a mixture of ortho- and para-nitrophenols and separate the isomers via steam distillation.

Materials:

-

Phenol (94 g)

-

Sodium nitrate (150 g)

-

Concentrated sulfuric acid (250 g)

-

Water

-

Chalk (calcium carbonate)

-

2% Hydrochloric acid

-

Steam distillation apparatus

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 150 g of sodium nitrate in 400 ml of water. Carefully add 250 g of concentrated sulfuric acid while cooling and stirring.

-

Slowly add a mixture of 94 g of phenol and 20 ml of water to the nitrating mixture dropwise, ensuring the temperature is maintained below 20°C with vigorous stirring.[3]

-

Continue stirring for an additional 2 hours after the addition is complete.[3]

-

Separate the aqueous mother liquor from the tarry product mixture.[3]

-

Wash the tarry product by melting it with 500 ml of water and neutralizing any residual acid with chalk until the mixture is neutral to litmus paper.[3] Decant the wash water and repeat the washing.[3]

-

Subject the washed crude nitrophenol mixture to steam distillation. The more volatile o-nitrophenol will distill over with the steam.[3] Collect the distillate.

-

Cool the residue in the distillation flask to allow the p-nitrophenol to crystallize.[3]

-

Filter the cooled residue to collect the crude p-nitrophenol crystals.[3]

-

Purify the p-nitrophenol by boiling the crystals with 1 liter of 2% hydrochloric acid and filtering the hot solution.[3] Allow the filtrate to cool, whereupon pure p-nitrophenol will crystallize as long, nearly white needles.[3]

Self-Validation: The success of the synthesis and separation can be validated by the distinct physical properties of the products. o-Nitrophenol is a yellow solid with a characteristic sweet smell, while purified p-nitrophenol forms nearly white crystals.[3][12] The melting points of the separated isomers can be determined and compared to literature values (see Table 1).

Protocol 2: Partial Reduction of 2,4-Dinitrophenol to 2-Amino-4-nitrophenol

This protocol outlines a historical method for the selective reduction of one nitro group in 2,4-dinitrophenol.

Objective: To synthesize 2-amino-4-nitrophenol from 2,4-dinitrophenol.

Materials:

-

Technical grade 2,4-dinitrophenol (300 g)

-

Ammonium chloride (600 g)

-

Concentrated aqueous ammonia (100 ml)

-

60% fused sodium sulfide (700 g)

-

Water

-

Glacial acetic acid

-

Activated carbon (Norit)

Procedure:

-

In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, combine 300 g of 2,4-dinitrophenol and 2.5 liters of water.[16]

-

With stirring, add 600 g of ammonium chloride and 100 ml of concentrated aqueous ammonia.[16] Heat the mixture to 85°C.[16]

-

Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin adding 700 g of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals.[16]

-

Maintain the reaction temperature between 80-85°C by adjusting the rate of addition or by cooling the flask.[16]

-

After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.[16]

-

Filter the hot reaction mixture.[16]

-

Cool the hot filtrate overnight to allow the product to crystallize.[16]

-

Filter the mixture to collect the crystals. Dissolve the solid in 1.5 liters of boiling water and acidify the solution with glacial acetic acid.[16]

-

Add 10 g of activated carbon, heat the solution, and filter it while hot.[16]

-

Cool the filtrate to 20°C to crystallize the 2-amino-4-nitrophenol.[16] Collect the brown crystals and dry them.[16]

Self-Validation: The identity and purity of the final product can be confirmed by its melting point, which should be in the range of 140–142°C.[16]

Visualization

Caption: Historical timeline of nitrophenol discovery, synthesis, and application development.

Sources

- 1. Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. paspk.org [paspk.org]

- 3. prepchem.com [prepchem.com]

- 4. US3804907A - Ortho-nitrophenol manufacture - Google Patents [patents.google.com]

- 5. 2,4-Dinitrophenol | Podcast | Chemistry World [chemistryworld.com]

- 6. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scientists boost cell "powerhouses" to burn more calories | EurekAlert! [eurekalert.org]

- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. llojibwe.org [llojibwe.org]

- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Whitepaper: The 2,4-Di-tert-butyl-5-nitrophenol Scaffold: Synthesis, Derivatization, and Therapeutic Potential

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The sterically hindered phenolic scaffold, exemplified by 2,4-Di-tert-butylphenol (2,4-DTBP), is a recurring motif in compounds exhibiting significant biological activity, most notably as antioxidants. The introduction of a nitro group at the 5-position to form 2,4-Di-tert-butyl-5-nitrophenol creates a versatile chemical intermediate, opening avenues for a diverse range of structural analogs and derivatives. This guide provides a comprehensive technical overview of the core compound, its synthesis, key derivatization strategies, and the potential biological significance of its analogs. We will explore the rationale behind synthetic pathways and analytical protocols, offering field-proven insights for researchers aiming to leverage this scaffold in drug discovery and materials science.

The Foundational Scaffold: 2,4-Di-tert-butylphenol (2,4-DTBP)

To appreciate the significance of this compound, we must first understand its parent structure, 2,4-DTBP. This compound is not merely a synthetic precursor but is itself a widely occurring natural product found in hundreds of species, from bacteria and fungi to plants and animals[1][2][3]. The two bulky tert-butyl groups at positions 2 and 4 provide significant steric hindrance around the phenolic hydroxyl group.

This steric shielding is the cornerstone of its chemical behavior. It protects the hydroxyl proton, modulating its acidity, and, more importantly, stabilizes the phenoxyl radical formed upon hydrogen atom transfer. This inherent stability makes 2,4-DTBP and its analogs potent antioxidants, capable of quenching free radicals and terminating damaging chain reactions like lipid peroxidation[4][5]. Consequently, 2,4-DTBP itself has been investigated for a wide array of biological activities, including:

-

Antioxidant and Anti-inflammatory Effects [4]

-

Antimicrobial (Antibacterial and Antifungal) Properties [4]

-

Antiviral Activity [5]

-

Nematicidal and Insecticidal Potential [4]

The widespread presence and broad bioactivity of the 2,4-DTBP core make it a privileged scaffold for further chemical exploration. The introduction of additional functional groups, such as the nitro group, allows for fine-tuning of its electronic properties and provides a chemical handle for building more complex molecules.

Core Compound Profile: this compound

The addition of an electron-withdrawing nitro group (-NO₂) meta to the hydroxyl group fundamentally alters the scaffold's properties. This compound serves primarily as a high-value intermediate in chemical synthesis and as a reference standard for analytical applications, particularly in the context of pharmaceuticals like Ivacaftor, where it is a known impurity[6][7][8].

Physicochemical Properties

A clear understanding of a compound's physical properties is critical for its handling, purification, and application in synthesis.

| Property | Value / Description | Source |

| CAS Number | 873055-57-3 | [6][9] |

| Molecular Formula | C₁₄H₂₁NO₃ | [7][10] |

| Molecular Weight | 251.32 g/mol | [7][9] |

| Appearance | Yellow to orange crystalline solid or powder | [9] |

| Melting Point | ~90–92 °C (literature-reported range) | [9] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone); exhibits low solubility in water. | [9] |

| Purity (Typical) | ≥ 96% (HPLC) | [9] |

Synthesis and Derivatization Strategies

The creation of novel analogs hinges on a robust and logical synthetic strategy. The workflow begins with the construction of the parent phenol, followed by functionalization.

Workflow for Synthesis and Key Derivatizations

Caption: Synthetic workflow from phenol to advanced amide derivatives.

Protocol: Synthesis of 2,4-Di-tert-butylphenol (Backbone)

The synthesis of the 2,4-DTBP backbone is a classic example of Friedel-Crafts alkylation.[11] The bulky tert-butyl groups are installed onto the phenol ring using isobutylene gas or an in-situ equivalent like tert-butanol.

-

Rationale: A strong acid catalyst (e.g., sulfuric acid or a solid acid like an acid-washed zeolite) is required to protonate the isobutylene, generating the tert-butyl carbocation electrophile. The phenol's hydroxyl group is a powerful ortho-, para-director, guiding the electrophile to the 2 and 4 positions. The reaction is often driven to di-substitution by using an excess of the alkylating agent.

-

Step-by-Step Methodology:

-

Catalyst Preparation: Suspend a solid acid catalyst (e.g., Amberlyst-15) in a suitable non-polar solvent (e.g., hexane) in a reaction vessel equipped with a reflux condenser and mechanical stirrer.

-

Reactant Addition: Add phenol to the slurry. Heat the mixture to 60-70°C.

-

Alkylation: Slowly add tert-butanol dropwise to the heated mixture. The acid catalyst will dehydrate the alcohol in situ to produce isobutylene. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of phenol is complete (typically 4-8 hours).

-

Work-up: Cool the reaction mixture, filter off the catalyst, and wash the filtrate with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2,4-DTBP can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol/water.

-

Protocol: Nitration to this compound (Core Compound)

-